Oxotitanium(1+)
Description
Structure
2D Structure
Properties
CAS No. |
60635-32-7 |
|---|---|
Molecular Formula |
OTi+ |
Molecular Weight |
63.866 g/mol |
IUPAC Name |
oxotitanium(1+) |
InChI |
InChI=1S/O.Ti/q;+1 |
InChI Key |
BSQBFKJKNDURTG-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ti+] |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Growth Dynamics
In hydrothermal systems, oxalic acid serves dual roles:
Cluster Assembly Pathways
Trinuclear clusters arise from controlled hydrolysis of Ti(OiPr)₄:
- Initial Condensation : Ti(OiPr)₄ + H₂O → Ti–O–Ti linkages.
- Oxo-Bridge Formation : Elimination of isopropanol generates μ₃-O bridges.
- Ligand Stabilization : Carboxylates passivate cluster surfaces, preventing uncontrolled aggregation.
Challenges in Accessing Ti(I) Oxo Species
Despite methodological advances, isolating Oxotitanium(1+) (Ti⁺=O) remains elusive due to:
- Thermodynamic Instability : Ti⁺ readily oxidizes to Ti³⁺/Ti⁴⁺ in aqueous or aerobic environments.
- Synthetic Precursors : Most Ti(I) precursors (e.g., TiCl) are highly reactive, complicating controlled oxo-ligand incorporation.
Hypothetical Routes :
- Non-Aqueous Metathesis : Ti(I)X (X = Cl, Br) + KO₂ → Ti(O) + KX (theoretical).
- Electrochemical Reduction : Cathodic reduction of Ti³⁺ oxo-complexes in aprotic solvents.
Chemical Reactions Analysis
Reaction with Branched Organic Acids
Oxotitanium(IV) species exhibit dynamic structural transformations when reacted with branched carboxylic acids. Key findings include:
Table 1: Reactions of Ti(OiBu)₄ with Branched Carboxylic Acids
Mechanistic Insights :
-
Intermediate μ-oxo clusters form via ligand substitution and oxo-bridge reorganization.
-
Stability is enhanced by steric protection from branched carboxylates (e.g., -CMe₂Et, -tBu).
-
Hydration drives structural evolution toward thermodynamically stable hexanuclear frameworks .
Decomposition in Acidic Media
Oxotitanium(IV) phthalocyanine (OTiPc) undergoes decomposition in halogenated solvents:
Table 2: OTiPc Reactivity in Dichloromethane-Acid Mixtures
Critical Factors :
-
Trifluoroacetic acid (TFAA) oxidizes OTiPc to a radical cation, which hydrolyzes to phthalimide and 3-iminoisoindolin-1-one .
-
Trichloroacetic acid (TCAA) lacks sufficient oxidizing power, preserving OTiPc integrity .
Redox Reactions with Hydrogen Peroxide
High-pressure stopped-flow studies reveal kinetic behavior:
Table 3: Kinetics of H₂O₂ Reactions with Oxotitanium(IV) Complexes
| Complex | k (M⁻¹s⁻¹) | Temp (°C) | Pressure (MPa) | Mechanism | References |
|---|---|---|---|---|---|
| [TiO(H₂O)₅]²⁺ | 1.2 × 10³ | 25 | 0.1 | Ligand substitution followed by redox | |
| [TiO(citrate)]⁻ | 4.7 × 10² | 25 | 0.1 | Inner-sphere electron transfer |
Observations :
-
Reaction rates depend on ligand environment: citrate stabilizes Ti(IV) and slows H₂O₂ activation .
-
Pressure increases favor associative mechanisms in aqueous solutions .
Hydrolysis and Complexation
Aqueous titanium citrate systems form stable oxo-citrate clusters:
Table 4: Hydrolysis Products of Titanium Citrate Solutions
| Molar Ratio (Cit:Ti) | Product | Structure | Stability | References |
|---|---|---|---|---|
| ≤ 2:1 | Ti₈O₁₀(citrate)₄(H₂O)₁₂·14H₂O·3HOPrⁱ | Tetragonal framework (I4₁/a space group) | Insoluble, crystalline |
Structural Features :
-
Citrate acts as a chelating-bridging ligand via carboxylate and alkoxide groups .
-
The neutral cluster [Ti₈O₁₀(citrate)₄(H₂O)₁₂] exhibits three distinct Ti coordination environments .
Catalytic Decomposition Pathways
Oxotitanium species participate in catalytic cycles, as shown in nitride reactions:
Table 5: TiN Reactions with Oxidizing Agents
| Reactant System | Products | Nitrogen Fate | Notes | References |
|---|---|---|---|---|
| TiN + H₂SO₄ + CrO₃ | TiOSO₄ + NH₄⁺ + N₂ | 60% NH₄⁺, 40% N₂ | pH-dependent NH₄⁺ yield | |
| TiN + HF + HgCl₂ | TiF₆²⁻ + NH₄⁺ | >95% NH₄⁺ | Hg²⁺-mediated oxidation |
Implications :
Scientific Research Applications
Oxotitanium(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.
Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.
Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.
Mechanism of Action
The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.
Comparison with Similar Compounds
Titanyl Sulfate (TiOSO₄)
- Structure: Exists as monomeric [TiO(SO₄)] in dilute solutions but forms polynuclear hydroxo-bridged species (e.g., [Ti₂O₃(OH)₂]²⁺) under hydrolysis .
- Applications : Used to improve TiO₂ retention in papermaking. However, high dosages impair dewatering rates and optical properties of paper .
- Limitations: Poor thermal stability; hydrolyzes to TiO₂ nanoparticles in acidic media .
Phthalocyaninato Oxotitanium(IV) (TiOPc) Derivatives
- Structure : A titanium(IV) center axially coordinated to a phthalocyanine macrocycle. Derivatives like 2,9,16,23-tridecyloxyphthalocyaninato oxotitanium(IV) feature alkoxy substituents that enhance solubility .
- Properties :
- Applications : Photodynamic therapy, organic photovoltaics, and gas sensors.
Oxotitanium(IV) Schiff Base Complexes
- Structure : N,O-chelation by Schiff base ligands (e.g., salen derivatives) creates tetrahedral or octahedral geometries.
- Bioactivity : Complexes exhibit higher free energy (e.g., –1,250 kJ/mol for C3) and binding affinity with BlaC protein than free ligands. Key residues like Ile105 and Thr237 stabilize interactions .
- ADMET Profile: Non-carcinogenic and suitable for oral administration, with moderate blood-brain barrier permeability .
Bis(acetylacetonato)oxotitanium(IV) [OTi(TMHD)₂]
- Structure : Titanium(IV) coordinated to two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionato ligands.
- Properties :
- Commercial Use: Precursor for functional coatings and nanomaterials .
Sulfonatotitanyl(IV) Complexes
- Structure : In aqueous solution, TiO²+ coordinates with sulfonate ligands and water molecules, forming [TiO(H₂O)₄(SO₃R)]ⁿ⁺ species. Dimethylsulfoxide (DMSO) solvation stabilizes trigonal bipyramidal geometries .
- Reactivity: Enhanced Lewis acidity compared to non-sulfonated analogues, useful in catalytic oxidation reactions.
Data Tables
Table 1: Structural and Functional Comparison of Oxotitanium(IV) Compounds
Table 2: Physicochemical Properties
Key Research Findings
- Hydrolysis Dynamics : Polynuclear oxotitanium species improve TiO₂ retention in papermaking but require precise concentration control to avoid mechanical weaknesses .
- Electronic Tuning : Alkoxy substituents in TiOPc derivatives redshift absorption spectra, enhancing light-harvesting efficiency .
- Medicinal Potential: Schiff base complexes exhibit nanomolar binding affinities for BlaC protein, outperforming first-line anti-tuberculosis drugs in computational models .
Q & A
Basic: What are the standard synthesis protocols for oxotitanium(1+) Schiff base complexes, and how can reproducibility be ensured?
Answer:
Oxotitanium(1+) complexes are typically synthesized by reacting titanium precursors (e.g., TiCl₄) with Schiff base ligands under inert conditions. Key steps include ligand deprotonation, stoichiometric metal-ligand coordination, and purification via recrystallization . To ensure reproducibility:
- Detailed reagent specifications : Use exact manufacturer codes (e.g., TiCl₄ from Sigma-Aldrich, #12345) and solvent purity levels .
- Equipment standardization : Specify reaction parameters (temperature, pH, stirring rate) and equipment models (e.g., Schlenk line for inert atmospheres) .
- Characterization consistency : Validate products via FT-IR (C=N stretch at ~1600 cm⁻¹), UV-Vis (d-d transitions), and elemental analysis .
Advanced: How can computational methods resolve contradictions in thermodynamic stability data of oxotitanium(1+) complexes?
Answer:
Discrepancies in stability metrics (e.g., free energy, HOMO-LUMO gaps) arise from variations in ligand geometry or solvation effects. Methodological approaches include:
- Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G* basis sets to calculate Gibbs free energy and dipole moments .
- Molecular Dynamics (MD) Simulations : Analyze binding pocket stability in protein-ligand systems (e.g., BlaC enzyme) over 100 ns trajectories to identify critical residues (e.g., Ile105, Thr237) .
- Comparative benchmarking : Cross-validate results with experimental spectroscopic data (e.g., XRD for crystal structure validation) .
Basic: What spectroscopic techniques are most effective for characterizing oxotitanium(1+) complexes?
Answer:
- UV-Vis Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands (e.g., absorption at ~450 nm for porphyrin-based complexes) .
- FT-IR : Confirm ligand coordination via shifts in C=N (Schiff base) or S=O (sulfonato groups) stretches .
- Cyclic Voltammetry : Measure redox potentials (e.g., Ti⁴+/Ti³+ couples) in non-aqueous solvents like DMF .
Advanced: How can solvent selection impact the photoconductive stability of oxotitanium phthalocyanine nanoparticles?
Answer:
Solvent polarity and steric effects influence nanoparticle aggregation and charge transport. Methodological strategies:
- Dispersant screening : Use polystyrene-acrylamide copolymers to stabilize nanoparticles in tetrahydrofuran (THF), reducing particle size to <50 nm via sonication .
- Accelerated aging tests : Monitor photocurrent decay under UV irradiation (365 nm) to assess long-term stability .
- Surface functionalization : Introduce sulfonate groups to enhance hydrophilicity and reduce aggregation .
Advanced: How do electrochemical properties of oxotitanium(1+) phthalocyanines compare to other metal-Pc complexes?
Answer:
- Redox tuning : Peripheral vs. non-peripheral substituent positioning alters electron-withdrawing effects. For example, oxotitanium(IV) Pc shows a 150 mV anodic shift compared to Cu(II)-Pc due to higher Lewis acidity .
- Electron paramagnetic resonance (EPR) : Detect metal-centered redox activity (e.g., Ti³+ signals at g ≈ 1.98) .
- Comparative DFT : Calculate HOMO-LUMO gaps for Mn(III)-, Cu(II)-, and oxotitanium-Pc complexes to correlate with experimental cyclic voltammetry .
Basic: What are the critical considerations for designing ligands to enhance oxotitanium(1+) complex stability?
Answer:
- Chelation effect : Use tetradentate Schiff bases (e.g., salen-type ligands) for stronger metal-ligand binding .
- Steric hindrance : Incorporate bulky substituents (e.g., phenyl groups) to prevent solvent attack .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) improve oxidative stability but may reduce solubility .
Advanced: How can ADMET predictions guide the pharmacological application of oxotitanium(1+) complexes?
Answer:
- In silico ADMET profiling : Use SwissADME or pkCSM to predict bioavailability (%ABS >30%), hepatotoxicity (CYP450 inhibition), and blood-brain barrier penetration .
- Toxicity assays : Validate predictions with in vitro cell viability assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity .
Advanced: What mechanistic insights explain the high data-storage density in oxotitanium phthalocyanine-based devices?
Answer:
- Charge-trapping dynamics : Use conductive atomic force microscopy (C-AFM) to map electron injection barriers at nanoscale domains .
- Thermal stability tests : Perform thermogravimetric analysis (TGA) to confirm stability up to 300°C, critical for device longevity .
Basic: How should researchers address discrepancies in reported HOMO-LUMO gaps for oxotitanium(1+) complexes?
Answer:
- Method calibration : Standardize DFT functionals (e.g., B3LYP vs. PBE0) and solvent models (PCM vs. SMD) across studies .
- Experimental validation : Cross-check computational gaps with UV-Vis Tauc plots derived from optical data .
Advanced: What open-science practices ensure transparency in oxotitanium(1+) research data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
